![molecular formula C21H22F2N4O3 B5020061 1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5020061.png)
1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as FBPPI and is a piperazine derivative that has shown promising results in various studies.
Wirkmechanismus
FBPPI is known to interact with various receptors in the body, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and sigma-1 receptor. FBPPI has been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of various physiological processes such as movement, motivation, and reward. FBPPI has also been shown to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and appetite. Finally, FBPPI has been shown to act as a modulator at the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
FBPPI has been shown to have various biochemical and physiological effects, depending on the receptor it interacts with. For example, FBPPI's interaction with the dopamine D2 receptor can lead to a decrease in dopamine release, which can result in a decrease in motivation and reward-seeking behavior. FBPPI's interaction with the serotonin 5-HT1A receptor can lead to an increase in serotonin release, which can result in an improvement in mood and a decrease in anxiety. Finally, FBPPI's interaction with the sigma-1 receptor can lead to an increase in protein synthesis and a decrease in cellular stress, which can result in an improvement in cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
FBPPI has several advantages and limitations for lab experiments. One of the main advantages of FBPPI is its high potency and selectivity, which makes it an ideal research tool for investigating the role of specific receptors in the body. FBPPI's high potency also allows for the use of lower concentrations, which can reduce the risk of off-target effects. However, one of the main limitations of FBPPI is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, FBPPI's high potency can also make it difficult to interpret the results of certain experiments, as even small changes in concentration can lead to significant effects.
Zukünftige Richtungen
FBPPI has several potential future directions, including the development of novel drug candidates for the treatment of various diseases, the investigation of the role of specific receptors in the body, and the development of new research tools for neuroscience and medicinal chemistry. One potential future direction is the development of FBPPI analogs with improved solubility and selectivity, which could lead to the development of more effective drug candidates. Another potential future direction is the investigation of FBPPI's effects on other receptors and cellular processes, which could lead to the discovery of new therapeutic targets. Finally, FBPPI's potential as a research tool for neuroscience and medicinal chemistry could lead to the development of new techniques and approaches for studying the brain and developing new drugs.
Synthesemethoden
The synthesis of FBPPI involves a series of chemical reactions that require specific reagents and conditions. The most common method used for the synthesis of FBPPI is the reaction between 1-(3-fluorobenzoyl)piperazine and 4-(4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl) butan-1-one in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
FBPPI has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FBPPI has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, neurological disorders, and inflammation. In addition, FBPPI has been used as a research tool in various studies to understand the mechanism of action of certain drugs and to investigate the role of specific receptors in the body.
Eigenschaften
IUPAC Name |
[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3/c22-16-5-3-4-15(12-16)21(28)26-10-8-25(9-11-26)19-14-18(24-6-1-2-7-24)17(23)13-20(19)27(29)30/h3-5,12-14H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGXQWLGAJNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.